2-(Nitro(phenyl)methylene)indolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitro(phenyl)methylene)indolin-3-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a nitrophenyl group attached to a methylene bridge, which is further connected to an indolin-3-one core. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitro(phenyl)methylene)indolin-3-one typically involves the condensation of indolin-3-one with a nitrobenzaldehyde derivative. One common method includes the use of a base-catalyzed Knoevenagel condensation reaction. The reaction is carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Nitro(phenyl)methylene)indolin-3-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The carbonyl group in the indolin-3-one core can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Various electrophiles such as halogens, nitro groups, or sulfonyl groups in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Grignard reagents or organolithium compounds in anhydrous ether or tetrahydrofuran.
Major Products Formed
Reduction: Formation of 2-(Amino(phenyl)methylene)indolin-3-one.
Electrophilic Substitution: Substituted indole derivatives with various functional groups.
Nucleophilic Addition: Alcohols or other addition products depending on the nucleophile used.
Scientific Research Applications
2-(Nitro(phenyl)methylene)indolin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Nitro(phenyl)methylene)indolin-3-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Amino(phenyl)methylene)indolin-3-one: Similar structure but with an amino group instead of a nitro group.
3-(Phenylmethylene)indolin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
Indolin-2-one derivatives: A broad class of compounds with varying substituents on the indole ring.
Uniqueness
2-(Nitro(phenyl)methylene)indolin-3-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H10N2O3 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2Z)-2-[nitro(phenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-11-8-4-5-9-12(11)16-13(15)14(17(19)20)10-6-2-1-3-7-10/h1-9,16H/b14-13- |
InChI Key |
OBYVLZBKFJDIEP-YPKPFQOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(=O)C3=CC=CC=C3N2)/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.